methyl 11-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
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Overview
Description
Methyl 11-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a complex organic compound with a unique structure. This compound is part of the dibenzo[b,e][1,4]diazepine family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 11-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate typically involves multiple steps, including the formation of the dibenzo[b,e][1,4]diazepine core and subsequent functionalization. Common synthetic routes may include:
Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the bromo, ethoxy, and methoxy groups through substitution reactions.
Esterification: Formation of the methyl ester group through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 11-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 11-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 11-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Methyl 11-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate can be compared with other similar compounds, such as:
Dibenzo[b,e][1,4]diazepine derivatives: These compounds share the same core structure but differ in their functional groups.
Bromo-substituted compounds: Compounds with similar bromo substitutions but different core structures.
Methoxy and ethoxy derivatives: Compounds with similar methoxy and ethoxy groups but different core structures.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.
Biological Activity
Methyl 11-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a complex organic compound belonging to the dibenzo[1,4]diazepine class. This article explores its biological activities based on available research findings and case studies.
Chemical Structure and Properties
The compound features a dibenzo[1,4]diazepine core structure with various substituents that may influence its biological activity. Its molecular formula is C₃₃H₃₄BrN₃O₅, with a molecular weight of approximately 515.401 g/mol. The presence of bromo, methoxy, and ethoxy groups on the phenyl ring enhances its potential pharmacological properties.
Biological Activities
Research indicates that compounds within the dibenzo[1,4]diazepine class exhibit a wide range of biological activities. For this compound specifically, potential activities include:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Antitumor Activity : Some derivatives have demonstrated the ability to inhibit cancer cell proliferation.
- Anxiolytic Effects : The benzodiazepine core suggests potential for anxiety reduction.
The biological activity of this compound may be attributed to its interaction with various receptors in the central nervous system (CNS). The specific substituents on the phenyl ring can enhance receptor selectivity and modify pharmacokinetic properties compared to other benzodiazepines.
Antimicrobial Activity
A study highlighted the synthesis of several dibenzo[1,4]diazepine derivatives and their antimicrobial properties. Compounds similar to methyl 11-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-methyl exhibited significant activity against gram-positive and gram-negative bacteria.
Compound Name | Activity | Reference |
---|---|---|
Diazepam | Anxiolytic | |
Clonazepam | Anticonvulsant | |
Methyl 11-(3-bromo...) | Antimicrobial |
Antitumor Activity
Research has indicated that certain dibenzo[1,4]diazepines can act as inhibitors in cancer cell lines. For instance, a related compound showed IC50 values in the low micromolar range against specific tumor cells.
Synthesis Pathways
The synthesis of methyl 11-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-methyl involves multi-step synthetic pathways that require careful control of reaction conditions to optimize yield and purity. Typical steps may include:
- Formation of the Dibenzo Core : Utilizing nucleophilic substitution reactions.
- Introduction of Substituents : Employing electrophilic aromatic substitution techniques to attach bromo and ethoxy groups.
Properties
Molecular Formula |
C25H27BrN2O5 |
---|---|
Molecular Weight |
515.4 g/mol |
IUPAC Name |
methyl 6-(3-bromo-5-ethoxy-4-methoxyphenyl)-9-methyl-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate |
InChI |
InChI=1S/C25H27BrN2O5/c1-5-33-19-12-14(11-15(26)24(19)31-3)22-21-18(27-16-8-6-7-9-17(16)28-22)10-13(2)20(23(21)29)25(30)32-4/h6-9,11-13,20,22,27-28H,5,10H2,1-4H3 |
InChI Key |
MVMJZIUPTJWKTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CC(C(C3=O)C(=O)OC)C)NC4=CC=CC=C4N2)Br)OC |
Origin of Product |
United States |
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